2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
2-{[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a pyridazine-based acetamide derivative featuring a sulfanyl (-S-) linker and a 3,4,5-trimethoxyphenyl substituent. The trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and binding affinity to biological targets, such as tubulin or kinase enzymes. The sulfanyl moiety may confer unique electronic and steric properties compared to oxygen or nitrogen-based linkers.
Properties
IUPAC Name |
2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-11-6-9(7-12(21-2)15(11)22-3)10-4-5-14(18-17-10)23-8-13(16)19/h4-7H,8H2,1-3H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGCTVVKWVMGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a trimethoxyphenyl halide as the electrophile.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyridazinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Pyridazine-Acetamide Derivatives
Pyridazine cores are prevalent in bioactive molecules due to their hydrogen-bonding capabilities. Key analogs include:
Key Differences :
- The target compound’s 3,4,5-trimethoxyphenyl group likely increases electron-donating capacity and steric demand compared to chloro or benzylpiperidine substituents.
- Sulfanyl vs. Chloro/Sulfonate Linkers: The sulfanyl group in the target compound may offer intermediate polarity between sulfonates () and non-polar chloro groups, influencing solubility and membrane permeability.
Benzothiazole-Acetamide Derivatives (Patent Compounds)
Several analogs from a 2018 patent (EP3 348 550A1) share the acetamide backbone but feature benzothiazole cores:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Compound 10) : Synthesized in 18% yield under microwave irradiation, the trifluoromethyl group enhances metabolic stability but may reduce synthetic efficiency .
- N-(6-Methoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide : The methoxy group on benzothiazole could modulate π-π stacking interactions compared to the pyridazine core of the target compound .
Key Differences :
Thiazolidinone-Acetamide Derivatives
describes thiazolidinone-acetamide hybrids with 3,4,5-trimethoxybenzylidene substituents, such as Compound 22 (yield: 80–89%, mp 158–217°C). These compounds exhibit dual thioxo and acetamide functionalities, which may enhance metal chelation or enzyme inhibition compared to the target compound’s simpler structure .
Key Differences :
- Thiazolidinone vs.
- Biological Activity: Thiazolidinone derivatives are often associated with antimicrobial and anticancer activity, suggesting the target compound may share similar applications if the 3,4,5-trimethoxyphenyl group is retained .
Sulfonate Pyridazine Derivatives
outlines sulfonate-linked pyridazines, such as 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) . Sulfonates are highly polar, which may improve water solubility but reduce blood-brain barrier penetration compared to the sulfanyl group in the target compound .
Biological Activity
2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, mechanisms of action, and efficacy in treating specific diseases.
Chemical Structure
The compound is characterized by a pyridazine ring with a sulfanyl group and a trimethoxyphenyl moiety. Its chemical formula can be represented as .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : Studies have shown that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : The compound has been identified to interact with various receptors, including those involved in neurotransmission and pain modulation.
Pharmacological Effects
Research indicates several pharmacological effects associated with the compound:
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in cell cultures.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits in models of neurodegeneration.
Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated:
- Reduction in Joint Swelling : A significant decrease in joint swelling was observed compared to the control group.
- Cytokine Levels : Markedly lower levels of TNF-alpha and IL-6 were recorded in treated animals.
Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage:
- Cell Viability Assay : Treatment with the compound improved cell viability in neuronal cultures exposed to oxidative stress.
- Mechanistic Insights : The study suggested that the neuroprotective effect may be mediated through the activation of Nrf2 signaling pathways.
Data Table: Summary of Biological Activities
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